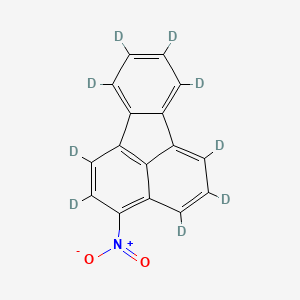

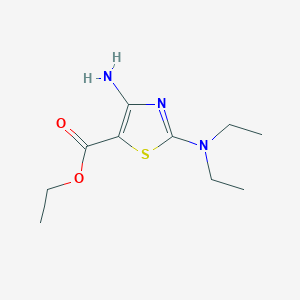

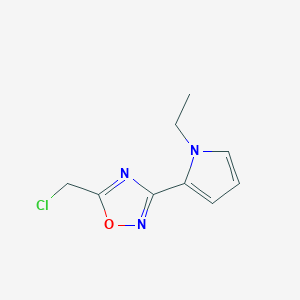

![molecular formula C25H26N4O B1434513 N-[(9R)-Cinchonan-9-yl]picolinamide CAS No. 1414851-55-0](/img/structure/B1434513.png)

N-[(9R)-Cinchonan-9-yl]picolinamide

Übersicht

Beschreibung

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a biochemical compound with the molecular formula C25H26N4O and a molecular weight of 398.51 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-[(9R)-Cinchonan-9-yl]picolinamide” is complex, as indicated by its molecular formula C25H26N4O . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.Chemical Reactions Analysis

While specific chemical reactions involving “N-[(9R)-Cinchonan-9-yl]picolinamide” are not available, it’s known that copper-catalyzed multicomponent synthesis of heterocycles is an efficient and convenient method for the construction of complex heterocycles .Physical And Chemical Properties Analysis

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a crystal with a molecular weight of 398.51 . More detailed physical and chemical properties would require specific laboratory analysis.Wissenschaftliche Forschungsanwendungen

Analytical Methods for Antioxidant Activity

Analytical methods for determining antioxidant activity are critical in evaluating the potential of compounds like N-[(9R)-Cinchonan-9-yl]picolinamide in various fields such as food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Cupric Reducing Antioxidant Power (CUPRAC) test are among the assays used in antioxidant analysis. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which is fundamental in understanding the therapeutic potential of compounds with antioxidant properties (Munteanu & Apetrei, 2021).

Biological Properties of Cinchona Alkaloids

Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been recognized for their anti-malarial activity since the early 17th century. Beyond their well-known anti-malarial properties, these alkaloids also exhibit anti-obesity, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial activities. Such diverse biological activities suggest that derivatives of cinchona alkaloids, potentially including N-[(9R)-Cinchonan-9-yl]picolinamide, may have various applications in medicinal chemistry and pharmacology (Gurung & De, 2017).

Interaction with Other Compounds in Malaria Treatment

The interaction between components of whole plant extracts, such as cinchona alkaloids, in the treatment of malaria highlights the synergy and positive interactions that can enhance therapeutic efficacy. Such interactions are crucial in understanding how compounds like N-[(9R)-Cinchonan-9-yl]picolinamide might work in combination with other molecules for improved treatment outcomes in malaria and potentially other diseases (Rasoanaivo et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-[(9R)-Cinchonan-9-yl]picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .

Mode of Action

N-[(9R)-Cinchonan-9-yl]picolinamide interacts with its target by binding to the Qi-site in the bc1 complex . The detailed binding mode of N-[(9R)-Cinchonan-9-yl]picolinamide remains unknown .

Biochemical Pathways

The interaction of N-[(9R)-Cinchonan-9-yl]picolinamide with the Sec14p protein affects the lipid metabolism pathway in fungal cells

Pharmacokinetics

The molecular weight of the compound is398.51 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N-[(9R)-Cinchonan-9-yl]picolinamide’s action is the inhibition of fungal growth . By selectively inhibiting the Sec14 lipid-transfer proteins in fungal cells, it exhibits antifungal activity .

Eigenschaften

IUPAC Name |

N-[(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBSGEPCDLMFJP-MNRSWNOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CCC1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(9R)-Cinchonan-9-yl]picolinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

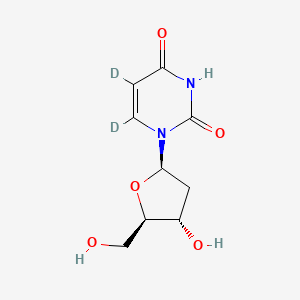

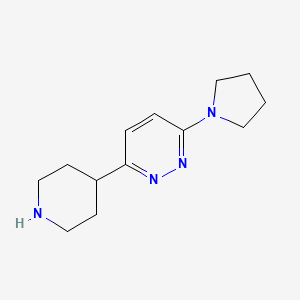

![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)

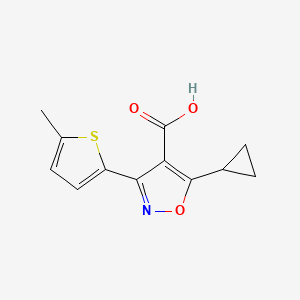

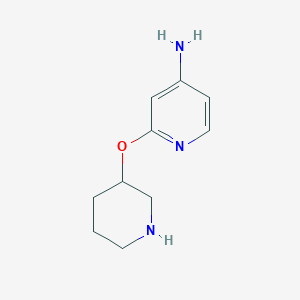

![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)

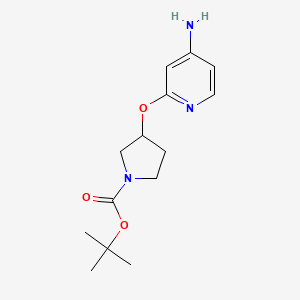

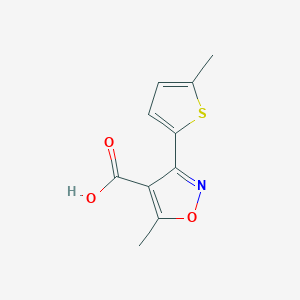

![[1-(1,3-Oxazol-5-yl)ethyl]amine](/img/structure/B1434433.png)

![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)